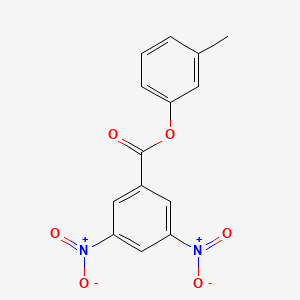
3-Methylphenyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenyl 3,5-dinitrobenzoate is a useful research compound. Its molecular formula is C14H10N2O6 and its molecular weight is 302.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Activity
Overview : Recent studies have demonstrated that derivatives of 3,5-dinitrobenzoic acid, including 3-methylphenyl 3,5-dinitrobenzoate, exhibit promising antifungal properties. These compounds have been tested against several strains of fungi, notably Candida albicans.
Case Study : A study published in 2022 evaluated the antifungal activity of various dinitrobenzoate derivatives. Among them, ethyl 3,5-dinitrobenzoate showed a minimum inhibitory concentration (MIC) of 125 µg/mL against Candida albicans, indicating strong antifungal potential. The study suggested that the nitro groups in these compounds contribute significantly to their antimicrobial activity by disrupting fungal cell membranes and interfering with ergosterol synthesis .
| Compound | MIC (µg/mL) | Target Fungus |
|---|---|---|
| Ethyl 3,5-Dinitrobenzoate | 125 | Candida albicans |
| Propyl 3,5-Dinitrobenzoate | 100 | Candida krusei |
| Methyl 3,5-Dinitrobenzoate | 500 | Candida tropicalis |
Antiparasitic Applications
Overview : The compound has also shown potential in combating parasitic infections, particularly those caused by protozoa such as Leishmania species.
Case Study : Research indicated that methyl 3,5-dinitrobenzoate derivatives are effective against Leishmania infantum amastigotes. The study highlighted the need for new drugs due to increasing resistance to conventional treatments. The synthesized compounds were found to inhibit the growth of the parasites significantly .
Therapeutic Uses Against Tuberculosis
Overview : Another significant application of dinitrobenzoate derivatives is their potential use in treating tuberculosis (TB).
Case Study : A patent application detailed the use of these compounds for therapeutic and diagnostic purposes related to TB and malaria. The compounds demonstrated high inhibitory effects on mycobacteria, which are responsible for TB. This suggests a dual role in both treatment and diagnostic applications .
Material Science Applications
Overview : Beyond biological applications, this compound is being explored for its properties in material science.
Case Study : Research into the thermal and dielectric properties of dinitrobenzoate crystals has revealed their potential in electronic applications. The unique structural characteristics contribute to their stability and performance in various material applications .
Propiedades
Número CAS |
92905-97-0 |
|---|---|
Fórmula molecular |
C14H10N2O6 |
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
(3-methylphenyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C14H10N2O6/c1-9-3-2-4-13(5-9)22-14(17)10-6-11(15(18)19)8-12(7-10)16(20)21/h2-8H,1H3 |
Clave InChI |
PENUYFIKYBEYBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
92905-97-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















